molecular formula C17H12ClFN2O B452672 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 492426-26-3

1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B452672
CAS No.: 492426-26-3
M. Wt: 314.7g/mol
InChI Key: KJYMCEARQQAZDU-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a high-value pyrazole carbaldehyde derivative that serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry research . This compound belongs to the class of pyrazole-4-carbaldehydes, which are recognized as excellent precursors for the synthesis of a wide variety of complex heterocyclic scaffolds due to the reactivity of the formyl group . The molecular structure integrates a 1H-pyrazole core functionalized at the 1-position with a 2-chloro-6-fluorobenzyl group and at the 3-position with a phenyl ring, making it a privileged structure for further chemical exploration. Pyrazole carbaldehydes are typically synthesized via the Vilsmeier-Haack reaction, a formulation process using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) that is particularly effective on electron-rich aromatic systems . The 4-carbaldehyde functional group on the pyrazole ring acts as a key handle for multi-component reactions and post-cyclization modifications, enabling the construction of libraries of compounds for biological screening . As a research chemical, its primary value lies in its application as a building block for the development of new biologically active molecules. Pyrazole derivatives, in general, have been extensively documented to exhibit a broad spectrum of pharmacological activities, including but not limited to anti-tumor, anti-fungal, anti-bacterial, anti-inflammatory, and anti-convulsant properties . Researchers can utilize this aldehyde to synthesize Schiff bases, hydrazones, and other derivatives to explore structure-activity relationships in various therapeutic areas. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-15-7-4-8-16(19)14(15)10-21-9-13(11-22)17(20-21)12-5-2-1-3-6-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYMCEARQQAZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327252
Record name 1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

492426-26-3
Record name 1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazole Core

A mixture of 2-chloro-6-fluorobenzyl hydrazine (0.01 mol) and phenylpropiolic acid (0.01 mol) undergoes condensation in ethanol under reflux (80°C, 6 hours). The reaction is catalyzed by concentrated sulfuric acid, yielding 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole as an intermediate.

Vilsmeier-Haack Formylation

The pyrazole intermediate is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF). The intermediate (0.005 mol) is added dropwise to a cooled (0°C) mixture of DMF (5 mL) and POCl₃ (2 mL). The solution is heated to 70–80°C for 5 hours, followed by quenching with ice-cold water and neutralization with K₂CO₃. The aldehyde group is introduced at the C4 position, yielding the target compound with a reported purity of ≥95%.

Table 1: Reaction Conditions and Yields for Multi-Step Synthesis

StepReagentsTemperatureTime (h)Yield (%)
12-Chloro-6-fluorobenzyl hydrazine, Phenylpropiolic acid80°C668–72
2POCl₃, DMF70–80°C585–90

One-Step Oxidative Coupling of Benzylic Amines and Pyrazole Carbaldehydes

A patent (WO2015032859A1) describes a streamlined one-step synthesis using oxidative coupling. This method eliminates intermediate isolation, improving efficiency:

Reaction Mechanism

N-(2-Chloro-6-fluorobenzyl)cyclopropylamine hydrochloride (0.94 mmol) reacts with 3-phenyl-1H-pyrazole-4-carbaldehyde (0.56 mmol) in acetonitrile at 60°C. Tert-butyl hydroperoxide (TBHP, 0.58 mmol) serves as the oxidant, facilitating direct amidation and formylation. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Advantages :

  • Reduced reaction time (2–4 hours vs. 12+ hours for multi-step methods).

  • Higher atom economy (85–92% yield).

Table 2: Optimization of Oxidative Coupling Parameters

ParameterOptimal ValueImpact on Yield
OxidantTBHPMaximizes conversion (92%)
SolventAcetonitrileEnhances solubility
Temperature60°CBalances kinetics and stability

Microwave-Assisted Synthesis for Scalable Production

Microwave irradiation accelerates the formylation step, reducing energy consumption. A modified Vilsmeier-Haack protocol involves:

Procedure

The pyrazole intermediate (1 mmol) is irradiated (150 W, 100°C) with POCl₃ (1.2 mmol) and DMF (2 mL) for 20 minutes. This method achieves 89% yield with a 98% purity profile, as confirmed by HPLC.

Table 3: Comparative Analysis of Synthesis Methods

MethodDurationYield (%)Purity (%)Scalability
Multi-Step11 h7295Moderate
Oxidative Coupling4 h9297High
Microwave0.3 h8998Industrial

Critical Analysis of Byproduct Formation and Mitigation

Common Byproducts

  • Over-Oxidation Products : Formation of carboxylic acids (e.g., 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carboxylic acid) occurs with excess POCl₃ or prolonged heating.

  • Diastereomers : Steric hindrance at the benzyl position can lead to minor diastereomers (3–5% yield).

Mitigation Strategies

  • Stoichiometric Control : Limiting POCl₃ to 1.2 equivalents reduces over-oxidation.

  • Low-Temperature Quenching : Rapid cooling after formylation minimizes side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adoption of flow chemistry reduces batch variability. A pilot study achieved 87% yield at 10 kg scale using:

  • Residence time: 30 minutes

  • Temperature: 75°C

  • Catalyst: Heterogeneous TiO₂ (0.5 mol%).

Environmental Impact

  • Waste Reduction : The oxidative coupling method generates 30% less solvent waste than multi-step protocols.

  • Energy Efficiency : Microwave-assisted synthesis cuts energy use by 60% compared to conventional heating .

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been explored for its potential therapeutic effects, particularly as an anti-cancer agent.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity. The compound's structure allows for interactions with biological targets, potentially inhibiting tumor growth. In vitro assays have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Research has indicated that pyrazole derivatives possess antimicrobial properties. The incorporation of halogen substituents, such as chlorine and fluorine, enhances the biological activity of these compounds.

Case Study: Antimicrobial Testing

In a comparative study, various pyrazole derivatives were tested against bacterial strains. The results indicated that compounds with similar structural motifs to this compound exhibited varying degrees of antibacterial activity, particularly against Gram-positive bacteria .

Material Science Applications

Beyond medicinal chemistry, this compound is also being investigated for applications in material science, specifically in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: OLED Development

Recent studies have focused on the synthesis of novel pyrazole-based materials for use in OLEDs. The unique electronic properties of pyrazole derivatives allow them to function effectively as emissive layers in OLED devices. Performance metrics such as luminance and efficiency have shown promising results when incorporating this compound into device architectures .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureActivity Level
Anticancer1-(2-chloro-6-fluorobenzyl)-3-phenylpyrazoleSignificant inhibition
AntimicrobialVarious pyrazole derivativesModerate to high
AntioxidantRelated pyrazole compoundsVaries

Table 2: Performance Metrics in OLEDs

Device TypeCompound UsedLuminance (cd/m²)Efficiency (lm/W)
OLEDPyrazole derivative including 1-(2-chloro...)500030

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

The compound’s structural analogs differ in the heterocyclic core (pyrazole vs. triazole, pyrrole) or substituent positions (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
1-(2-Chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (Target) C₁₇H₁₁ClFN₃O 327.74 2-Cl, 6-F on benzyl; 4-CHO on pyrazole Not reported Antifungal, anticandidous*
1-(2-Chloro-6-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole () C₁₅H₁₀ClFN₄ 316.72 2-Cl, 6-F on benzyl; triazole core 106–108 Not reported
1-(2-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde () C₁₇H₁₃ClN₂O 296.75 2-Cl on benzyl; no 6-F Not reported Not reported
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () C₁₆H₁₃FN₂O 268.29 Dihydro pyrazole; 4-F on phenyl Not reported Structural confirmation only
1-(2-Chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate () C₂₃H₂₄ClFN₂O₂ 422.90 Pyrrole core; ester group Not reported Anti-tubercular (ClpP1P2 inhibition)

Notes:

  • Pyrazole vs. Triazole: The triazole analog () shares the benzyl substituent but lacks the aldehyde group.
  • Core Saturation : Dihydro pyrazolines () exhibit reduced aromaticity, likely decreasing π-stacking interactions critical for target binding .

Key Research Findings and Data

Table 2: Spectral and Crystallographic Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Crystallographic Software
Target Compound Not reported Not reported Not reported SHELX , ORTEP-3
1-(2-Chloro-6-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole 3072, 1739, 1604 5.86 (s, 2H), 7.33–7.62 (m, 7H), 8.08 (s, 2H) 49.32 (CH₂), 114.95–152.82 (aromatic) Not reported
1-(6-Fluorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Not reported Not reported Not reported SHELXL , PLATON

Structural Insights :

  • The target compound’s π–π interactions (centroid distance: 3.707 Å) contrast with classical hydrogen bonds in analogs like 5,7-dichloro-benzoxazole derivatives, which rely on N–H···O bonds for stabilization .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, with the CAS number 492426-26-3, is a pyrazole derivative characterized by a complex structure that includes a chlorofluorobenzyl group, a phenyl group, and an aldehyde functional group. This compound has garnered attention for its potential biological activities, including anti-tumor and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

The molecular formula of this compound is C17H12ClFN2OC_{17}H_{12}ClFN_2O, with a molecular weight of approximately 314.74 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions. The presence of the pyrazole moiety is crucial for its cytotoxic activity, as evidenced by structure-activity relationship (SAR) studies.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of HePG-2 and MCF-7 cancer cells, with IC50 values indicating effective cytotoxicity (see Table 1) .

CompoundCell LineIC50 (μM)Reference
1HePG-235.58
2MCF-75.55
3HCT-1161.82

Anti-inflammatory Activity

In addition to its antitumor properties, research indicates that this compound may possess anti-inflammatory effects. Compounds within the same class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Studies

A series of experiments conducted on various pyrazole derivatives revealed that modifications in the substituent groups significantly affect their biological activities:

  • Study on Anti-inflammatory Effects : A derivative similar to the target compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, highlighting its potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Properties : Several pyrazole derivatives were tested against bacterial strains such as E. coli and S. aureus. One study reported that a compound with a similar scaffold exhibited good antimicrobial activity, suggesting potential applications in treating infections .

Q & A

Q. Mechanistic Considerations :

  • The Vilsmeier-Haack reaction proceeds through electrophilic substitution, where DMF acts as a carbon nucleophile source.
  • Claisen-Schmidt condensation involves enolate formation and subsequent aldol addition.

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking in crystal packing). For example, triclinic crystal systems (space group P1) with refined parameters (e.g., a = 6.759 Å, α = 109.08°) are reported for analogous pyrazole-carbaldehydes .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ ~9.8 ppm, aryl protons at δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and C-F/C-Cl vibrations (~1100–500 cm⁻¹) .

Advanced: How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?

Answer:

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates vibrational frequencies. Compare computed bond lengths/angles (e.g., C-Cl: 1.73 Å) with X-ray data to validate structures .
  • Electrostatic Potential Maps : Predict reactive sites (e.g., aldehyde group for nucleophilic attacks) .
  • TD-DFT for UV-Vis : Models electronic transitions, aiding in interpreting experimental UV spectra .

Advanced: What strategies address contradictory yield outcomes in synthetic protocols (e.g., Vilsmeier-Haack vs. Claisen-Schmidt)?

Answer:

  • Condition Optimization : Adjust reaction temperature (e.g., 0–5°C for sensitive intermediates) or solvent polarity (DMF vs. THF) .
  • Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki couplings to enhance regioselectivity in aryl substitutions .
  • Inert Atmosphere : Minimize aldehyde oxidation by conducting reactions under nitrogen/argon .

Advanced: How do halogen substitutions (Cl, F) at the benzyl position influence biological activity in structure-activity relationship (SAR) studies?

Answer:

  • Electron-Withdrawing Effects : Fluorine and chlorine enhance electrophilicity, improving binding to targets (e.g., enzymes via halogen bonding). For example, 2,6-dihalogenation increases anti-inflammatory activity in pyrazoles .
  • Lipophilicity : Chlorine increases logP, enhancing membrane permeability, while fluorine reduces metabolic degradation .
  • Bioisosteric Replacement : Substituting Cl with CF₃ maintains steric bulk but alters electronic profiles .

Basic: What safety protocols are essential during the synthesis and handling of this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile reagents (e.g., POCl₃) .
  • Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .
  • Spill Management : Neutralize aldehyde-containing spills with sodium bisulfite .

Advanced: What challenges arise in achieving regioselectivity during pyrazole ring functionalization?

Answer:

  • Steric Hindrance : Bulky substituents (e.g., 2-chloro-6-fluorobenzyl) direct electrophiles to the less hindered N1 position .
  • Electronic Effects : Electron-deficient pyrazoles favor nucleophilic attacks at C4 (aldehyde position) over C5 .
  • Catalytic Control : Use Pd catalysts for cross-couplings to selectively modify C3/C5 positions .

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